molecular formula C23H29N7O2 B11001504 1-(4,6-dimethylpyrimidin-2-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}piperidine-4-carboxamide

1-(4,6-dimethylpyrimidin-2-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}piperidine-4-carboxamide

Cat. No.: B11001504
M. Wt: 435.5 g/mol
InChI Key: ZATZOLAHOAHODJ-UHFFFAOYSA-N
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Description

1-(4,6-Dimethylpyrimidin-2-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}piperidine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrimidine ring, a triazole ring, and a piperidine ring, making it a molecule of interest in various fields of scientific research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and triazole intermediates, followed by their coupling with the piperidine derivative. Key steps include:

    Formation of the Pyrimidine Intermediate: This involves the reaction of appropriate aldehydes or ketones with ammonia or amines under acidic or basic conditions.

    Synthesis of the Triazole Intermediate: This is achieved through cyclization reactions involving hydrazines and nitriles or other suitable precursors.

    Coupling Reaction: The final step involves the coupling of the pyrimidine and triazole intermediates with the piperidine derivative using coupling agents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor reaction conditions and product specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(4,6-Dimethylpyrimidin-2-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine, triazole, or piperidine rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles, electrophiles, in solvents like dichloromethane or acetonitrile.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

1-(4,6-Dimethylpyrimidin-2-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

  • 1-(4,6-Dimethylpyrimidin-2-yl)-3-(4-methoxyphenyl)thiourea
  • N-(4,6-Dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
  • 4-(4,6-Dimethylpyrimidin-2-yl)benzenesulfonamide

Comparison: Compared to these similar compounds, 1-(4,6-dimethylpyrimidin-2-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}piperidine-4-carboxamide is unique due to its specific combination of pyrimidine, triazole, and piperidine rings. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C23H29N7O2

Molecular Weight

435.5 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]piperidine-4-carboxamide

InChI

InChI=1S/C23H29N7O2/c1-15-14-16(2)25-23(24-15)30-12-10-18(11-13-30)21(31)27-22-26-20(28-29-22)9-6-17-4-7-19(32-3)8-5-17/h4-5,7-8,14,18H,6,9-13H2,1-3H3,(H2,26,27,28,29,31)

InChI Key

ZATZOLAHOAHODJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)NC3=NNC(=N3)CCC4=CC=C(C=C4)OC)C

Origin of Product

United States

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